2-Cyanoethyl phenyl sulfoxide
Overview
Description
2-Cyanoethyl phenyl sulfoxide is an organic compound characterized by the presence of a sulfoxide functional group attached to a phenyl ring and a cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanoethyl phenyl sulfoxide can be synthesized through the oxidation of 2-cyanoethyl phenyl sulfide. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as dodecyl hydrogen sulfate. The reaction is typically carried out in an aqueous solution at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the oxidation of sulfides to sulfoxides using environmentally benign oxidizing agents and catalysts. The scalability of this process depends on the availability of raw materials and the efficiency of the oxidation reaction.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can yield the corresponding sulfide.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-Cyanoethyl phenyl sulfone.
Reduction: 2-Cyanoethyl phenyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanoethyl phenyl sulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-cyanoethyl phenyl sulfoxide involves its interaction with various molecular targets. The sulfoxide functional group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyanoethyl group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl phenyl sulfide: The reduced form of 2-cyanoethyl phenyl sulfoxide.
2-Cyanoethyl phenyl sulfone: The oxidized form of this compound.
Ethyl phenyl sulfoxide: Lacks the cyano group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the sulfoxide and cyanoethyl functional groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in organic synthesis and research .
Properties
IUPAC Name |
3-(benzenesulfinyl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-7-4-8-12(11)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJURYFKBQFZIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431450 | |
Record name | 2-Cyanoethyl phenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74338-75-3 | |
Record name | 2-Cyanoethyl phenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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